3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.: 1341039-65-3
VCID: VC2965891
InChI: InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-8-10-4-5-11(9-15)12(10)6-7-16/h10-12,16H,4-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2CCC(C1)C2CCO
Molecular Formula: C14H25NO3
Molecular Weight: 255.35 g/mol

3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane

CAS No.: 1341039-65-3

Cat. No.: VC2965891

Molecular Formula: C14H25NO3

Molecular Weight: 255.35 g/mol

* For research use only. Not for human or veterinary use.

3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane - 1341039-65-3

Specification

CAS No. 1341039-65-3
Molecular Formula C14H25NO3
Molecular Weight 255.35 g/mol
IUPAC Name tert-butyl 8-(2-hydroxyethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
Standard InChI InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-8-10-4-5-11(9-15)12(10)6-7-16/h10-12,16H,4-9H2,1-3H3
Standard InChI Key VOLANJWYOQXQNO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2CCC(C1)C2CCO
Canonical SMILES CC(C)(C)OC(=O)N1CC2CCC(C1)C2CCO

Introduction

3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane is a complex organic compound characterized by its bicyclic structure, which includes a nitrogen atom within the ring system. This compound is classified as a heterocyclic compound due to the presence of nitrogen, making it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. The tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen enhances the compound's stability and reactivity, facilitating various synthetic pathways.

Chemical Formula and Molecular Weight

  • Molecular Formula: C14H25NO3

  • Molecular Weight: Approximately 255.35 g/mol

Structural Features

The compound features a rigid bicyclic framework with a nitrogen atom integrated into one of the rings. The Boc group provides steric protection to the nitrogen atom, influencing the compound's reactivity. The hydroxyethyl side chain offers potential for further functionalization.

Synthesis Methods

The synthesis of 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane typically involves asymmetric synthesis techniques. One prominent method is the use of enantioselective cycloadditions, such as asymmetric 1,3-dipolar cycloadditions using cyclic azomethine ylides. These reactions allow for the formation of the bicyclic structure with high stereochemical control.

Key Synthesis Parameters

  • Reaction Conditions: The choice of chiral catalysts, substrates, temperature, solvent, and catalyst loading is crucial for optimizing yield and purity.

  • Stereochemical Control: Achieving high diastereo- and enantioselectivities is essential for producing optically active derivatives.

Applications and Potential Uses

3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane serves as a crucial building block for biologically active molecules, particularly in the pharmaceutical industry. Its potential applications include:

  • Pharmaceutical Industry: It is used in the synthesis of novel drug candidates targeting central nervous system disorders.

  • Material Science: The combination of cyclic amine and hydroxyl groups may lead to interesting properties for self-assembly or complex formation, though further research is needed.

Related Compounds and Biological Activities

Compounds with similar azabicyclo structures have shown significant biological activities, including potential analgesic and anesthetic properties. The 8-azabicyclo[3.2.1]octane scaffold is associated with various pharmacological effects, particularly in neurotransmitter systems .

Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylateMethyl ester instead of carboxylic acidAltered solubility and reactivity
8-Azabicyclo[3.2.1]octane-2-carboxylic acidDifferent functional group positioningPotentially different biological activity
exo-3-Amino-8-Boc-8-azabicyclo[3.2.1]octaneContains an amino groupMay exhibit enhanced interaction with biological targets

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